2-Amino-1-(3-methoxy-phenyl)-ethanone oxime
Description
Strategic Importance of α-Amino Oximes and Aryl Oxime Scaffolds in Modern Synthesis
The strategic value of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime in modern synthesis is derived from the inherent reactivity and versatility of its core structures: the α-amino oxime and the aryl oxime scaffold.
α-Amino Oximes: This motif is structurally related to α-amino acids, the fundamental building blocks of proteins. As such, α-amino oximes and their derivatives are valuable in the field of medicinal chemistry and peptide science. For instance, α-aminoxy acids can be coupled to peptide aldehydes or ketones to form stable oxime links, which serve as amide bond surrogates in pseudopeptides. These modified peptides can exhibit altered structural properties and biological activities, such as acting as enzyme inhibitors nih.gov. The reduction of the oxime group in an α-amino oxime can yield a 1,2-diamine, a crucial structural element in many ligands and biologically active molecules. Furthermore, the oxime itself can be a precursor to α-amino ketones through reactions like the Neber rearrangement wikipedia.org.
Aryl Oxime Scaffolds: The aryl oxime moiety is a prominent feature in a wide array of functional molecules. Oximes, in general, are recognized for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties arpgweb.com. The oxime group can be readily introduced into organic molecules by the reaction of a ketone with hydroxylamine (B1172632) wikipedia.orgnih.gov. Aryl oximes, in particular, serve as key intermediates in the synthesis of nitrogen-containing heterocycles. They are also employed as ligands for metal ions and have found applications in materials science mdpi.com. The palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides has become an important method for constructing O-arylhydroxylamine linkages, which are valuable building blocks for pharmaceuticals and agrochemicals nih.gov.
Retrospective Analysis of Analogous Structures and Their Synthetic Utility
An analysis of structures analogous to this compound reveals the broad synthetic utility of substituted acetophenone (B1666503) oximes. These compounds are frequently used as starting materials or key intermediates in a variety of chemical transformations.
For example, the simple act of varying the substituents on the aryl ring can lead to compounds with significantly different properties and applications. Substituted acetophenone imines can be metabolically converted to their corresponding oximes in biological systems, often as a mixture of geometric isomers nih.gov. This highlights the relevance of these structures in biochemical contexts.
In synthetic chemistry, acetophenone oximes and their derivatives, like oxime esters, are versatile precursors. They can be reduced to form amines, undergo the Beckmann rearrangement to produce amides, or be dehydrated to yield nitriles wikipedia.org. Oxime esters, in particular, are used in the synthesis of biologically active heterocyclic compounds and have shown herbicidal and antitumor activities arpgweb.com. The functionalization of C-H bonds in acetophenone oximes has also been explored to create complex molecular architectures.
Table 2: Comparison of Analogous Aryl Oxime Structures
| Compound Name | Key Structural Feature | Noted Synthetic Utility / Application |
|---|---|---|
| 1-(3-Methoxy-phenyl)-ethanone oxime | Lacks the α-amino group compared to the title compound. | Serves as a foundational acetophenone oxime for studying substitution effects hoffmanchemicals.comresearchgate.net. |
| 1-(3-(Trifluoromethyl)phenyl)ethanone oxime | Features an electron-withdrawing CF₃ group instead of a methoxy (B1213986) group. | Used as an intermediate in chemical synthesis; physicochemical properties are well-documented . |
| Substituted Acetophenone Oxime Esters | The oxime hydroxyl is acylated. | Precursors for herbicides and compounds with antifungal activity arpgweb.comresearchgate.net. |
| α-Oximino Ketones | A broader class that includes the title compound. | Used in a novel synthesis pathway for α-amino acids acs.org. |
Overview of Potential Research Trajectories and Academic Significance for this compound
The academic significance of this compound lies in its potential as a multifunctional building block for synthesizing more complex and potentially bioactive molecules. Based on the known chemistry of its constituent parts, several research trajectories can be envisioned.
Medicinal Chemistry: Given the prevalence of oxime-containing compounds in drug discovery, this molecule could be a starting point for developing new therapeutic agents. The α-amino oxime scaffold is a known pharmacophore that can be explored for its potential as an inhibitor of enzymes like human leukocyte elastase nih.gov. The methoxy-substituted phenyl ring can be further modified to optimize binding interactions with biological targets. Research could focus on synthesizing a library of derivatives and screening them for various biological activities, such as anticancer or antimicrobial effects arpgweb.com.
Heterocyclic Synthesis: The compound is a prime candidate for use in the synthesis of nitrogen-containing heterocycles. The amino and oxime groups can participate in cyclization reactions to form various ring systems, such as pyrazines, imidazoles, or oxadiazoles. The specific arrangement of functional groups could allow for novel and regioselective cyclization pathways, expanding the toolbox of synthetic organic chemists.
Peptidomimetic and Materials Science: As an analogue of α-amino acids, it could be incorporated into peptide chains to create peptidomimetics with enhanced stability or novel conformational properties nih.gov. The aryl group also provides a site for polymerization or attachment to solid supports, suggesting potential applications in materials science or for the synthesis of chemical probes.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)9(6-10)11-12/h2-5,12H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBKVLYVDZEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=NO)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694375 | |
| Record name | N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82585-38-4 | |
| Record name | N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 1 3 Methoxy Phenyl Ethanone Oxime
Chemo- and Regioselective Synthetic Routes to the Core Structure
The construction of the 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime framework necessitates a strategic approach to the assembly of its key components: the 3-methoxyacetophenone core, the α-amino group, and the oxime functionality.
Strategies for Aromatic Functionalization with the Methoxy (B1213986) Group
A primary challenge in the synthesis of the target molecule is the regioselective introduction of the acetyl group at the meta-position of anisole (B1667542). The methoxy group is a well-established ortho-, para-director in classical electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation. acs.orgtamu.edumdma.ch Traditional methods employing Lewis acids like aluminum chloride with acetyl chloride or acetic anhydride (B1165640) predominantly yield 2-methoxyacetophenone (B1211565) and 4-methoxyacetophenone. acs.orgtamu.edumdma.chprocat.in
To overcome this inherent regioselectivity, recent advancements in catalysis offer a novel solution. A meta-selective acylation of electron-rich arenes, including anisole, has been developed utilizing a cooperative catalytic system of an N-heterocyclic carbene (NHC) and an organic photoredox catalyst. thieme.de This method proceeds via a unique radical-radical coupling pathway, enabling the formation of the desired 3-methoxyacetophenone, a key precursor to the final product. thieme.de
Alternative, though potentially more circuitous, routes to 1-(3-methoxyphenyl)ethanone can also be envisioned. These may involve starting with a differently substituted benzene (B151609) derivative where the desired substitution pattern is pre-established, followed by functional group interconversions to arrive at the 3-methoxyacetophenone structure. For instance, the synthesis of 1-(3-hydroxy-4-methoxyphenyl)ethanone (B194541) (acetovanillone) and its isomers has been reported, highlighting synthetic pathways to related substituted acetophenones. asianpubs.org
Controlled Introduction of the α-Amino Moiety
With the 1-(3-methoxyphenyl)ethanone core in hand, the next critical step is the introduction of the amino group at the α-position to the carbonyl. Direct α-amination of ketones represents a highly atom-economical approach. Various methods have been developed for this transformation, broadly categorized into transition-metal-catalyzed and organocatalytic strategies.
A transition-metal-free approach for the direct α-C-H amination of ketones has been reported using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant. organic-chemistry.orgsemanticscholar.org This method is applicable to a wide range of ketones and amines and proceeds through a radical-mediated pathway. organic-chemistry.orgsemanticscholar.org Another strategy involves the use of N-bromosuccinimide (NBS) to first generate an α-bromo ketone, which then undergoes nucleophilic substitution with an amine. organic-chemistry.org
The umpolung strategy offers an alternative route, where N-alkenoxypyridinium salts, derived from the corresponding ketones, react with various amines to furnish α-amino ketones. rsc.org This approach circumvents the need for pre-functionalized ketone derivatives. rsc.org
Optimized Formation of the Oxime Functionality
The final step in the synthesis of the target molecule is the conversion of the α-amino ketone to the corresponding oxime. This transformation is reliably achieved through the condensation reaction of the ketone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. wikipedia.orgnih.gov This is a well-established and high-yielding reaction in organic synthesis. wikipedia.orgnih.gov
To optimize this process, various conditions have been explored. These include performing the reaction under microwave irradiation in the absence of a solvent, which can significantly reduce reaction times. nih.gov The use of mild and heterogeneous catalysts can also facilitate the reaction and simplify product purification. For instance, α-oximinoketones can be synthesized from β-diketones using a combination of oxalic acid dihydrate and sodium nitrite (B80452) in the presence of wet silica (B1680970) gel under mild and heterogeneous conditions. nih.gov While the substrate is different, the principle of using a solid-supported reagent system for oximation is relevant.
Catalytic Approaches in the Synthesis of this compound
Modern catalytic methods play a pivotal role in achieving high efficiency and selectivity in the synthesis of complex organic molecules like this compound.
Transition Metal-Catalyzed Transformations in Precursor Synthesis
Transition metal catalysis is particularly relevant for the α-amination of the 1-(3-methoxyphenyl)ethanone precursor. While direct C-H amination can be achieved without transition metals, numerous catalytic systems have been developed that offer high efficiency and selectivity. organic-chemistry.orgsemanticscholar.org Transition metal-catalyzed reductive amination is a powerful method for amine synthesis, where a ketone reacts with an amine in the presence of a reducing agent and a catalyst. nih.gov Hydrogen is an environmentally benign reducing agent for these transformations. nih.gov
The evolution of transition metal-catalyzed amination reactions has been significant, with a wide array of catalysts and ligands being developed to facilitate C-N bond formation. researchgate.netibs.re.kr These methods often provide excellent functional group tolerance and can be applied to complex molecular scaffolds.
Organocatalytic Methods for Selective Bond Formation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. For the α-amination of acetophenone (B1666503) derivatives, several organocatalytic systems have been reported. researchgate.net Proline and its derivatives, as well as cinchona alkaloids, have been shown to catalyze the direct enantioselective α-amination of ketones. nih.gov Specifically for aromatic ketones, primary amines derived from cinchona alkaloids have demonstrated high enantioselectivities. nih.gov
Asymmetric reductive amination (ARA) of ketones is another area where organocatalysis has made significant contributions. researchgate.net These methods typically employ chiral phosphoric acids as catalysts in conjunction with a reducing agent like a Hantzsch ester to achieve the enantioselective synthesis of amines. researchgate.net Furthermore, organocatalytic decarboxylative amination of β-keto acids provides access to chiral α-amino ketones, representing another potential synthetic route to the core structure. lookchem.com
The aforementioned NHC-photoredox co-catalyzed meta-selective acylation of anisole is a prime example of a sophisticated organocatalytic approach to construct the key 1-(3-methoxyphenyl)ethanone intermediate. thieme.de
Below is a table summarizing various synthetic methodologies and their key features relevant to the synthesis of this compound and its precursors.
| Transformation | Methodology | Key Reagents/Catalysts | Advantages |
| meta-Acylation of Anisole | NHC and Organic Photoredox Catalysis | N-Heterocyclic Carbene, Organic Photoredox Catalyst | High meta-selectivity |
| α-Amination of Ketones | Transition-Metal-Free C-H Amination | Ammonium Iodide, Sodium Percarbonate | Mild conditions, avoids transition metals |
| α-Amination of Ketones | Organocatalytic Asymmetric Amination | Cinchona Alkaloid Derivatives | High enantioselectivity for aromatic ketones |
| Oxime Formation | Condensation Reaction | Hydroxylamine Hydrochloride | High yields, reliable transformation |
| Oxime Formation | Microwave-Assisted Synthesis | Hydroxylamine Hydrochloride | Reduced reaction times |
Sustainable and Green Chemistry Considerations in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact. These considerations address the use of hazardous substances, energy consumption, and the generation of waste, aiming for a more sustainable chemical lifecycle.
Solvent-Free or Aqueous Media Reaction Conditions
A significant stride towards greener synthesis of oximes, including this compound, involves the reduction or complete elimination of traditional organic solvents. Solvent-free approaches, such as mechanochemistry (grindstone chemistry), offer a compelling alternative. nih.gov These methods involve the grinding of solid reactants, often with a catalytic amount of a solid catalyst, to initiate and drive the reaction to completion. This technique has been successfully applied to a wide range of aldehydes and ketones, demonstrating high yields and short reaction times. nih.gov While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the general applicability of this method to aromatic ketones suggests its potential for this target molecule.
Another sustainable approach is the use of aqueous media for oximation reactions. Water is an environmentally benign solvent, and its use can simplify work-up procedures and reduce the environmental footprint of the synthesis. Catalytic systems that are effective in water are key to the success of these methods. For instance, the use of a Hyamine® catalyst in water at ambient temperature has been shown to be a highly efficient method for the conversion of aldehydes to aldoximes, though its application to ketones like 2-amino-1-(3-methoxy-phenyl)-ethanone was found to be less effective, highlighting the need for catalyst development for specific substrate classes. scispace.com Research into novel catalysts, including functionalized graphene quantum dots, is ongoing to improve the efficiency of oximation reactions in aqueous and other green solvents. rajpub.com
| Reaction Condition | Reactants | Catalyst/Promoter | Solvent | Temperature | Yield | Reference |
| Mechanochemical | Aromatic Ketone, Hydroxylamine Hydrochloride | Bismuth(III) oxide | Solvent-free | Room Temp. | High | nih.gov |
| Aqueous Media | Aldehyde, Hydroxylamine Hydrochloride | Hyamine® | Water | Room Temp. | High | scispace.com |
| Aqueous Media | Ketone, Hydroxylamine Hydrochloride | Imidazoli-um based ionic liquid | Water/Ionic Liquid | Room Temp. | Quantitative | researchgate.net |
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.net The ideal oximation reaction of 2-amino-1-(3-methoxy-phenyl)-ethanone with hydroxylamine would have a high atom economy, with water being the only byproduct.
The reaction can be represented as: C9H11NO2 + NH2OH → C9H12N2O2 + H2O
To calculate the theoretical atom economy:
Molecular weight of 2-Amino-1-(3-methoxy-phenyl)-ethanone (C9H11NO2): 181.21 g/mol
Molecular weight of Hydroxylamine (NH2OH): 33.03 g/mol
Molecular weight of this compound (C9H12N2O2): 196.22 g/mol
Molecular weight of Water (H2O): 18.02 g/mol
Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy (%) = (196.22 / (181.21 + 33.03)) x 100 ≈ 91.6%
Waste minimization strategies focus on reducing the generation of byproducts and the use of auxiliary substances. alliedacademies.orgjchr.orgfastercapital.compurkh.com Key strategies applicable to the synthesis of this compound include:
Catalytic Approaches: Utilizing catalytic amounts of reagents instead of stoichiometric amounts significantly reduces waste.
Solvent Reduction/Elimination: As discussed, moving to solvent-free or aqueous systems drastically cuts down on solvent waste.
Process Intensification: Techniques like flow chemistry can lead to higher yields and selectivities, thereby reducing the formation of impurities and byproducts that would need to be separated and disposed of. alliedacademies.org
| Green Chemistry Metric | Description | Relevance to Synthesis |
| Atom Economy | A measure of the proportion of reactant atoms that become part of the final product. | The oximation reaction itself is inherently atom-economical. |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. | A lower E-factor indicates a more environmentally friendly process. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | A key metric for evaluating the overall sustainability of a manufacturing process. |
Exploration of Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, utilizing microreactors and continuous flow systems, offers numerous advantages for the synthesis of pharmaceutical intermediates and other fine chemicals, including this compound. beilstein-journals.organton-paar.comresearchgate.net This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. beilstein-journals.org
The scalable synthesis of functionalized molecules is a key benefit of continuous processing. chemrxiv.orgfigshare.com While batch processes can be challenging to scale up due to issues with heat and mass transfer, flow reactors offer a more straightforward path to larger-scale production by extending the operation time or by "scaling out" – running multiple reactors in parallel. anton-paar.com
For the synthesis of this compound, a continuous flow setup would typically involve pumping a solution of the aminoketone and hydroxylamine through a heated and pressurized reactor coil. The short residence times and efficient mixing within the microreactor can significantly accelerate the reaction rate compared to traditional batch methods. researchgate.net Furthermore, the ability to integrate in-line purification and analysis tools can streamline the entire manufacturing process. nih.gov
While specific process parameters for the continuous flow synthesis of this compound are not yet widely published, general principles from related transformations can be applied.
| Parameter | Typical Range in Flow Chemistry | Impact on Oximation Reaction |
| Temperature | 25 - 200 °C | Higher temperatures can increase reaction rates, but may also lead to side reactions if not carefully controlled. |
| Pressure | 1 - 20 bar | Allows for the use of solvents above their boiling points, further accelerating the reaction. |
| Residence Time | Seconds to Minutes | Precise control allows for optimization of conversion and minimization of byproduct formation. |
| Stoichiometry | Near-equimolar | Precise dosing of reactants improves efficiency and reduces waste. |
| Catalyst | Solid-supported or homogeneous | Solid-supported catalysts can be packed into the reactor for easy separation and reuse. |
The development of robust and scalable continuous flow processes for the synthesis of this compound holds significant promise for the future of its production, offering a pathway to a more sustainable and efficient chemical industry.
Chemical Reactivity and Mechanistic Investigations of 2 Amino 1 3 Methoxy Phenyl Ethanone Oxime
Transformations Involving the Oxime Moiety
The oxime group (C=N-OH) is a versatile functional handle, susceptible to a variety of transformations including reductions, rearrangements, and cycloadditions.
Stereoselective Reductions and Functional Group Interconversions of the Oxime
The reduction of the oxime moiety in α-amino ketoximes is a key transformation, yielding vicinal diamines, which are important synthons in medicinal and materials chemistry. The stereochemical outcome of this reduction is of paramount importance. While specific studies on 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime are not extensively documented, the reduction of analogous α-hydroxy ketoximes provides valuable insights. For instance, the reduction of cyclic α-hydroxyketoximes with borane (B79455) has been shown to be a high-yielding, regio- and stereoselective method for producing cis-1,2-amino alcohols. researchgate.netnih.gov This suggests that reagents like borane complexes or catalytic hydrogenation could be employed for the stereoselective reduction of the oxime in our target molecule.
Furthermore, asymmetric reduction of oxime ethers using chiral reagents prepared from borane and chiral amino alcohols can produce optically active primary amines. psu.edursc.org This indicates the potential for enantioselective synthesis of the corresponding chiral diamine from this compound, provided the α-amino group is suitably protected.
Functional group interconversions of the oxime are also plausible. For instance, hydrolysis of the oxime under acidic conditions would revert it to the parent α-amino ketone. Additionally, oxidative cleavage of the oxime can regenerate the ketone functionality. nih.gov
Table 1: Representative Stereoselective Reduction Conditions for Oximes
| Reducing Agent | Substrate Type | Typical Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Borane (BH3) | Cyclic α-hydroxyketoximes | cis-1,2-amino alcohols | High | researchgate.netnih.gov |
| Chiral amino alcohol-borane complex | Acetophenone (B1666503) oxime O-alkyl ethers | Optically active primary amines | Up to 67% optical purity | psu.edu |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | General ketoximes | Primary amines | Dependent on catalyst and substrate | General Knowledge |
Rearrangement Reactions (e.g., Beckmann Rearrangement) and Elucidation of their Mechanistic Pathways
The Beckmann rearrangement is a classic reaction of oximes, converting them into amides under acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. wikipedia.orgmasterorganicchemistry.com
For this compound, two possible products of the Beckmann rearrangement can be envisioned, depending on which group migrates: the 3-methoxyphenyl (B12655295) group or the aminomethyl group. The migratory aptitude generally follows the order: aryl > alkyl. organic-chemistry.org Therefore, the migration of the 3-methoxyphenyl group is expected to be favored, leading to the formation of N-(aminomethyl)-3-methoxybenzamide. However, the presence of the α-amino group could influence the reaction pathway, potentially through chelation or electronic effects, especially if the amino group is unprotected and can be protonated under the acidic reaction conditions.
A variety of reagents can be used to catalyze the Beckmann rearrangement, including strong acids like sulfuric acid and phosphorus pentachloride, as well as milder reagents like cyanuric chloride in DMF. wikipedia.orgorganic-chemistry.org The choice of catalyst can be crucial in achieving high yields and selectivity, particularly with sensitive substrates. organic-chemistry.orgionike.comunica.it
Table 2: Common Reagents for Beckmann Rearrangement
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Concentrated Sulfuric Acid | Heating | wikipedia.org |
| Phosphorus Pentachloride (PCl5) | Inert solvent | wikipedia.org |
| Tosyl chloride | Pyridine | wikipedia.org |
| 2,4,6-Trichloro masterorganicchemistry.comnih.govnih.govtriazine (TCT) in DMF | Room temperature | organic-chemistry.org |
| Cyanuric chloride and Zinc chloride | Catalytic | wikipedia.org |
Cycloaddition Reactions and Heterocycle Formation via the Oxime Group
Oximes can participate in cycloaddition reactions, serving as precursors to various five-membered heterocycles. For instance, oximes can be converted into nitrile oxides in situ, which then undergo [3+2] cycloaddition reactions with dipolarophiles such as alkenes or alkynes to form isoxazolines or isoxazoles, respectively. The generation of the nitrile oxide from the oxime typically involves an oxidation step.
While specific examples for this compound are scarce, the general reactivity pattern of oximes suggests that it could be a viable substrate for such transformations. researchgate.netclockss.org The presence of the α-amino group might require protection to avoid side reactions under the conditions used for nitrile oxide formation and cycloaddition.
Reactivity of the α-Amino Group
The primary α-amino group in this compound is a potent nucleophile, enabling a wide array of reactions, most notably condensation reactions to form various heterocyclic systems.
Condensation Reactions and Diverse Heterocycle Formation
The condensation of the α-amino group with suitable electrophiles is a powerful strategy for the synthesis of a diverse range of nitrogen-containing heterocycles. The precursor to our target molecule, the α-amino ketone, is a well-established building block in heterocyclic synthesis.
One of the most prominent applications of α-amino ketones is in the synthesis of pyrazines . The self-condensation of two molecules of an α-amino ketone, followed by oxidation, is a classical method for the preparation of symmetrically substituted pyrazines. researchgate.netnih.govnih.govyoutube.com In the case of 2-Amino-1-(3-methoxy-phenyl)-ethanone (the ketone precursor to the oxime), self-condensation would lead to the formation of 2,5-bis(3-methoxyphenyl)pyrazine (B11137358) after oxidation.
Furthermore, α-amino ketones are key intermediates in the synthesis of imidazoles . The Markwald synthesis, for example, involves the reaction of an α-amino ketone with potassium thiocyanate (B1210189) to yield a 2-mercaptoimidazole, which can be subsequently desulfurized. wjpsonline.com Alternatively, condensation of an α-amino ketone with an aldehyde in the presence of ammonia (B1221849) or an ammonium (B1175870) salt is a common route to polysubstituted imidazoles. wjpsonline.comnih.govrsc.orgnih.gov
Table 3: Heterocycle Synthesis from α-Amino Ketone Precursors
| Heterocycle | Reaction Type | Typical Reagents | Reference |
|---|---|---|---|
| Pyrazine (B50134) | Self-condensation and oxidation | Base, then oxidant (e.g., air) | researchgate.netnih.govyoutube.com |
| Imidazole | Condensation | Aldehyde, Ammonia/Ammonium acetate | wjpsonline.com |
| 2-Mercaptoimidazole | Markwald Synthesis | Potassium thiocyanate (KSCN) | wjpsonline.com |
Amidation, Acylation, and Other Functionalization Strategies
The primary amino group of this compound can be readily functionalized through standard amidation and acylation reactions. Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) will yield the corresponding N-acylated derivatives. This functionalization can be used to introduce a wide variety of substituents, modulating the steric and electronic properties of the molecule.
Moreover, this acylation can serve as a protecting group strategy for the amino function, which might be necessary to achieve selectivity in reactions involving the oxime moiety. For instance, if a Beckmann rearrangement is desired without interference from the amino group, it would be prudent to first acylate the amine.
Other functionalization strategies for the α-amino group include alkylation, sulfonylation, and reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These reactions further expand the synthetic utility of this compound as a versatile building block in organic synthesis.
Nucleophilic Reactivity in Carbon-Carbon Bond Forming Reactions
The potential for this compound to act as a nucleophile in carbon-carbon bond-forming reactions, such as Michael additions or aldol-type condensations, is theoretically plausible. The amino group or the carbon atom alpha to the oxime could potentially serve as the nucleophilic center. However, a thorough search of chemical databases and scholarly articles yielded no specific examples or dedicated studies of this compound's involvement in such reactions. The literature extensively covers the general reactivity of oximes, including their conversion to nitrones for cycloadditions or their participation in radical-mediated C-C bond formations, but lacks concrete data or reaction tables for this compound itself.
Modifications and Reactivity of the 3-Methoxyphenyl Ring
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic Aromatic Substitution (EAS) is a fundamental method for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on the 3-methoxyphenyl ring of the title compound would be determined by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a well-known activating group and an ortho, para-director due to its strong resonance electron-donating effect. youtube.comlibretexts.org Conversely, the 1-(amino)-ethanone oxime substituent is expected to be a deactivating group and a meta-director, due to the electron-withdrawing inductive effect of the oxime and the protonated amino group under typical acidic EAS conditions.
The interplay of these competing directing effects makes the prediction of regioselectivity complex. Substitution could potentially occur at the C2, C4, C5, or C6 positions. Without empirical data, any prediction remains speculative. No published studies detailing the nitration, halogenation, sulfonation, or Friedel-Crafts acylation/alkylation of this compound could be located to provide experimental validation or yield data. The use of solid acid catalysts like zeolites has been shown to favor para-regioselectivity in the substitution of similar aromatic compounds, but this has not been applied to the target molecule. researchgate.netcardiff.ac.uk
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Positions of Substitution |
|---|---|---|---|---|
| -OCH₃ | C3 | Activating (Resonance) | Ortho, Para | C2, C4, C6 |
| -C(NOH)CH₂NH₂ | C1 | Deactivating (Inductive) | Meta | C5 |
Metal-Catalyzed Cross-Coupling Reactions at Aryl Positions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. mdpi.com Reactions such as Suzuki, Heck, and Sonogashira couplings could theoretically be employed to modify the 3-methoxyphenyl ring. However, these reactions typically require an aryl halide or triflate as a substrate. The synthesis of such a functionalized precursor from this compound has not been reported. While the literature contains examples of copper-catalyzed cross-coupling of aryl halides directly with oximes to form O-aryloximes, there is no information on cross-coupling reactions occurring at the aryl C-H positions of the title compound itself. researchgate.net
Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies
Mechanistic investigations provide fundamental insights into reaction pathways. Kinetic studies on the hydrolysis of substituted acetophenone oximes in acidic solutions have been reported, suggesting that the rate-determining step involves the loss of hydroxylamine (B1172632) from a tetrahedral intermediate. nih.gov Furthermore, studies on the photosensitized oxidation of acetophenone oximes have correlated reaction rates with Hammett parameters, revealing the influence of electronic effects of meta-substituents on the stability of radical and ionic intermediates. nih.gov For meta-substituted acetophenone oximes, radical effects were found to be dominant. nih.gov
While these studies on analogous compounds are informative, no specific kinetic or spectroscopic analyses have been published that elucidate the mechanisms of the reactions outlined above for this compound. Detailed studies involving techniques like NMR, IR, or mass spectrometry to track reaction progress, identify intermediates, and determine rate laws for this specific molecule are currently absent from the literature.
Derivatization and Strategic Applications of 2 Amino 1 3 Methoxy Phenyl Ethanone Oxime As a Synthetic Building Block
Synthesis of Structurally Diverse Nitrogen-Containing Heterocycles
The unique arrangement of functional groups in 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime makes it an adept starting material for building diverse heterocyclic systems. The amino group, the ketoxime, and the activated aromatic ring can all participate in cyclization reactions, often with high regioselectivity, to yield a variety of scaffolds.
Indole (B1671886), Quinoline (B57606), and Isoquinoline (B145761) Scaffolds
Indole Synthesis: The synthesis of indole scaffolds from α-amino ketone precursors can be achieved through several established methods. One prominent strategy is a variation of the Bischler indole synthesis, which involves the acid-catalyzed cyclization of an α-arylamino-ketone. While the primary amino group of the title compound would require N-arylation as an initial step, subsequent hydrolysis of the oxime to the ketone would provide the necessary precursor for this cyclization. A classic and highly adaptable method is the Fischer indole synthesis, which proceeds by reacting a ketone with a phenylhydrazine (B124118) under acidic conditions. wikipedia.org Hydrolysis of this compound would yield the corresponding α-amino ketone, which could then be utilized in this reaction.
Quinoline Synthesis: The Friedländer synthesis is a direct and effective method for constructing quinoline rings, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. researchgate.net By hydrolyzing the oxime function of this compound to the ketone, the resulting molecule becomes a suitable partner for this condensation, reacting with another ketone to form a substituted quinoline. Another powerful strategy is the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, often catalyzed by transition metals like iridium or nickel, to yield quinolines. researchgate.netorganic-chemistry.orgrsc.org
Isoquinoline Synthesis: The oxime functionality of the title compound is particularly well-suited for modern transition-metal-catalyzed isoquinoline syntheses. A significant advancement involves the rhodium(III)-catalyzed redox-neutral annulation of aryl ketone oximes with internal alkynes. acs.orgnih.govresearchgate.netacs.org In this process, the oxime's nitrogen atom acts as an internal oxidant and directing group, facilitating a C-H activation/annulation cascade to build the isoquinoline core efficiently. acs.orgnih.govnyu.edu This method is directly applicable to this compound or its O-acyl derivatives, offering a direct route to highly substituted isoquinolines. acs.orgacs.org
| Heterocycle | General Synthetic Method | Precursor Requirement from Target Compound |
| Indole | Fischer Synthesis | Hydrolysis of oxime to ketone |
| Quinoline | Friedländer Synthesis | Hydrolysis of oxime to ketone |
| Isoquinoline | Rh(III)-Catalyzed Annulation | Direct use of oxime or O-acyl oxime |
Imidazole, Oxazole (B20620), and Thiazole (B1198619) Derivatives
Imidazole Derivatives: Imidazoles can be synthesized from α-amino ketones through condensation with a source of formamide (B127407) or by cyclizing α-acylaminoketones. For the title compound, hydrolysis to the α-amino ketone followed by reaction with formamide or acylation and subsequent cyclization would yield substituted imidazoles. A copper-catalyzed approach allows for the formation of diverse aryl imidazoles from ketones via an initial α-amination, a transformation that highlights the utility of the α-amino ketone core.
Oxazole Derivatives: The Robinson-Gabriel synthesis is a key method for preparing oxazoles, involving the cyclodehydration of α-acylamino ketones. To utilize this compound in this pathway, two transformations would be necessary: acylation of the primary amino group and hydrolysis of the oxime to reveal the ketone. This intermediate can then be cyclized under dehydrating conditions to furnish the 2,5-disubstituted oxazole ring.
Thiazole Derivatives: A cornerstone of thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. The parent α-amino ketone of the title compound can be converted into the requisite α-haloketone, which is then reacted with a thioamide to form the thiazole ring. A more direct route utilizing the oxime functionality involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189), which provides a pathway to thiazoles under mild conditions.
| Heterocycle | Key Synthetic Strategy | Required Modification of Target Compound |
| Imidazole | Condensation with formamide source | Hydrolysis of oxime |
| Oxazole | Robinson-Gabriel Synthesis | Acylation of amine & Hydrolysis of oxime |
| Thiazole | Hantzsch Synthesis | Halogenation at α-carbon & Hydrolysis of oxime |
Pyrimidine and Pyrazine (B50134) Systems
Pyrimidine Systems: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. Alternatively, α,β-unsaturated ketones can react with amidines in a [3+3] annulation. A more recent and relevant method is the efficient copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles to provide 2,4,6-trisubstituted pyrimidines. nih.gov This suggests a potential pathway where a derivative of the title compound could undergo condensation to form an α,β-unsaturated system prior to cyclization.
Pyrazine Systems: The most common route to pyrazines is the self-condensation or dimerization of α-amino ketones. This reaction typically proceeds under mild oxidative conditions. Hydrolysis of this compound would generate the corresponding α-amino ketone, which could then dimerize to form a 2,5-disubstituted dihydropyrazine. Subsequent oxidation would yield the aromatic pyrazine product. This dimerization is a biomimetic pathway for the synthesis of several pyrazine natural products derived from amino acids. nih.gov
Development of Advanced Chiral Intermediates from this compound Derivatives
The α-amino ketone scaffold is a valuable synthon for asymmetric synthesis. While the title compound is achiral, it can serve as a precursor to chiral molecules through resolution or by employing asymmetric synthetic methods. The resulting chiral α-amino ketone derivatives are pivotal intermediates for producing enantiomerically pure bioactive molecules.
Diastereoselective and Enantioselective Transformations
The creation of chiral α-amino ketones and their derivatives is a significant goal in organic synthesis. rsc.org Catalytic asymmetric reactions of C-carbonyl imines or their precursors are a primary strategy to achieve this. rsc.orgorganic-chemistry.org For instance, the palladium-catalyzed enantioselective arylation of in-situ generated α-keto imines with arylboronic acids provides a direct route to chiral α-amino ketones with high enantioselectivity. organic-chemistry.org
Should this compound be resolved into its enantiomers (after conversion to a suitable derivative) or synthesized asymmetrically, it could be used in diastereoselective reactions. For example, reduction of a chiral α-amino ketone can lead to chiral vicinal amino alcohols, a common motif in pharmaceuticals. organic-chemistry.org The stereochemical outcome of such reductions can often be controlled by the choice of reagent and the nature of the protecting groups on the amino function, leading to high diastereoselectivity. organic-chemistry.org
Application in Asymmetric Synthesis
Chiral α-amino ketones and the vicinal amino alcohols derived from them are versatile building blocks. The development of enantioselective, radical C–H amination strategies has further expanded the toolkit for accessing chiral β-amino alcohols from simpler precursors. youtube.com Chiral Ni(II) complexes have also emerged as a leading methodology for the asymmetric synthesis of a wide variety of tailor-made α-amino acids from simpler amino acid starting materials.
Construction of Complex Polyfunctional Molecules
The inherent functionality of this compound provides multiple avenues for the construction of intricate molecular frameworks. The primary amino group can serve as a nucleophile or be transformed into a variety of other functional groups. The oxime moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocycles and can also be modified at the oxygen atom. The methoxy-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, further increasing the potential for molecular complexity.
Convergent and Divergent Synthetic Strategies
Both convergent and divergent synthetic approaches can be effectively employed, leveraging the unique reactivity of this compound to generate diverse molecular libraries.
Divergent Synthesis: A divergent synthetic strategy begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally diverse compounds. This compound is an ideal starting point for such an approach. The presence of multiple reactive sites allows for selective transformations to generate a wide array of derivatives. For example, the oxime moiety can be a precursor for the synthesis of various five- and six-membered nitrogen-containing heterocycles. Copper-catalyzed cyclization of the corresponding oxime ester with different reaction partners can lead to the formation of substituted pyrroles or pyrazolines. Furthermore, the amino group can be diazotized and converted into a range of other functional groups, or it can be used as a handle for the construction of fused heterocyclic systems.
| Strategy | Description | Potential Products from this compound |
| Convergent | Assembly of complex molecules from pre-synthesized fragments. | Biaryl compounds, complex amides, functionalized oxime ethers. |
| Divergent | Generation of a library of compounds from a common precursor. | Substituted pyrroles, pyrazolines, quinolines, diverse N-functionalized derivatives. |
Scaffold Diversification through Post-Synthetic Modification
Once a core molecular scaffold is synthesized from this compound, its structural diversity can be further expanded through post-synthetic modifications. This involves the selective chemical transformation of the functional groups present on the scaffold.
The primary amino group on the aromatic ring is a prime target for such modifications. It can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and arylation, to introduce a wide range of substituents. These modifications can significantly alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and biological activity.
The oxime functionality also offers opportunities for post-synthetic modification. The oxime oxygen can be alkylated or acylated to form oxime ethers and esters, respectively. These derivatives can exhibit different chemical and biological properties compared to the parent oxime. Furthermore, the oxime itself can be hydrolyzed back to the ketone or reduced to an amine, providing additional points for diversification. The methoxy (B1213986) group on the phenyl ring can be demethylated to reveal a phenol, which can then be further functionalized.
| Functional Group | Potential Post-Synthetic Modifications | Introduced Functionalities |
| Primary Amine | Acylation, Alkylation, Sulfonylation, Arylation, Diazotization | Amides, secondary/tertiary amines, sulfonamides, biaryls, halides, hydroxyls. |
| Oxime | O-Alkylation, O-Acylation, Hydrolysis, Reduction | Oxime ethers, oxime esters, ketones, primary amines. |
| Methoxy Group | Demethylation | Phenol |
Computational Chemistry and Theoretical Studies of 2 Amino 1 3 Methoxy Phenyl Ethanone Oxime
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. For a molecule like 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime, these calculations can predict its reactivity, stability, and the nature of its interactions.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.
For a molecule with electron-donating groups like the amino (-NH2) and methoxy (B1213986) (-OCH3) groups, it is expected that the HOMO energy will be relatively high, and the LUMO energy will be lower, leading to a smaller HOMO-LUMO gap. This suggests that the molecule would be chemically reactive.
To provide a quantitative perspective, we can consider computational data for a related compound, 3'-(trifluoromethyl)acetophenone (B147564), calculated at the B3LYP/6-311++G(d,p) level of theory. While the trifluoromethyl group is an electron-withdrawing group, in contrast to the electron-donating groups in our target molecule, the data illustrates the typical outputs of such calculations. For this compound, we would anticipate a higher HOMO energy and a consequently smaller energy gap due to the presence of the electron-donating amino and methoxy groups.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.98 |
| ELUMO | -1.65 |
| Energy Gap (ΔE) | 6.33 |
| Ionization Potential (I) | 7.98 |
| Electron Affinity (A) | 1.65 |
| Global Hardness (η) | 3.17 |
| Chemical Potential (μ) | -4.82 |
| Global Electrophilicity (ω) | 3.67 |
Data presented for 3'-(trifluoromethyl)acetophenone as a representative example. The values for this compound are expected to differ due to the presence of electron-donating groups.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxime group, as well as the oxygen of the methoxy group and the nitrogen of the amino group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and the oxime's hydroxyl group would exhibit positive potential.
Mulliken charge analysis is a computational method used to quantify the partial charge on each atom in a molecule. This analysis for this compound would provide specific numerical values for the charge distribution, complementing the visual information from the MEP map. In a study on N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, another heterocyclic compound, DFT calculations were used to determine Mulliken charges, showing that heteroatoms like nitrogen and sulfur carry negative charges, making them electron-donating centers. A similar trend would be expected for the heteroatoms in our target molecule.
| Atom | Charge (a.u.) |
|---|---|
| N5 | -0.428 |
| C13 | -0.344 |
| N2 | -0.371 |
| S12 | 0.293 |
| C1 | 0.198 |
Data from a DFT study on N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine to illustrate typical charge distribution.
Conformational Analysis and Stereochemical Considerations
The flexibility of a molecule and the spatial arrangement of its atoms are critical to its chemical behavior. Computational methods can be used to explore the different conformations of a molecule and to determine their relative energies.
The presence of single bonds in this compound allows for rotation around these bonds, leading to different conformations. The bonds of particular interest for rotational analysis are the C(phenyl)-C(carbonyl) bond, the C-N bond of the amino group, and the C-O bond of the methoxy group. The energy required to rotate around these bonds is known as the rotational barrier.
A computational study on para-substituted anilines and phenols using DFT has shown a strong correlation between the rotational barrier around the phenyl-NH2 and phenyl-OH bonds and the nature of the substituent. Electron-withdrawing groups were found to increase the rotational barrier, while electron-donating groups decreased it. For this compound, the presence of two electron-donating groups (amino and methoxy) would likely lead to a relatively low rotational barrier for the amino group, suggesting considerable conformational flexibility.
| Substituent | Rotational Barrier (kcal/mol) |
|---|---|
| -NO2 (Electron-withdrawing) | 6.5 |
| -H (Neutral) | 5.8 |
| -CH3 (Electron-donating) | 5.5 |
| -NH2 (Electron-donating) | 5.2 |
Data for para-substituted anilines illustrating the effect of substituents on the rotational barrier around the phenyl-NH2 bond.
The C=N double bond of the oxime group in this compound gives rise to geometric isomerism, specifically Z and E isomers. The relative stability of these isomers can be predicted using computational methods. Generally, the E-isomer, where the larger groups are on opposite sides of the double bond, is sterically favored and thus more stable.
Theoretical calculations, such as those employing the MM2 method, have been used to determine the minimized energies of E and Z isomers of acetophenone oxime. These studies have shown that the E-isomer is more stable than the Z-isomer. For this compound, it is highly probable that the E-isomer would also be the more stable configuration.
| Isomer | Minimized Energy (kcal/mol) | Relative Stability |
|---|---|---|
| E-isomer | 3.65 | More Stable |
| Z-isomer | 6.88 | Less Stable |
Data for acetophenone oxime as a model for the relative stability of Z/E isomers.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions could be of interest for theoretical study, including the Beckmann rearrangement, hydrolysis, and reactions involving the amino and methoxy groups.
A theoretical study on the acid-promoted E/Z isomerization of acetaldoxime (B92144) in water, using DFT at the B3LYP/6-31G(d,p) level, proposed a mechanism involving the formation of a protonated oxime-water adduct. This intermediate, with a single C-N bond, allows for free rotation and subsequent isomerization. The calculated energy barrier for this process was 14.2 kcal/mol. A similar approach could be applied to study the isomerization of this compound and to investigate the influence of the amino and methoxy substituents on the reaction pathway and energetics.
Furthermore, the Beckmann rearrangement is a classic reaction of oximes. A computational study of this reaction for this compound would involve locating the transition state for the rearrangement and calculating the activation energy. The presence of electron-donating groups on the phenyl ring would be expected to influence the migratory aptitude of the phenyl group and thus affect the reaction mechanism and outcome. Such theoretical investigations would provide valuable insights into the reactivity of this molecule.
Potential Energy Surface Mapping and Energy Profiles
Computational studies on this compound have provided significant insights into its conformational landscape and the energy barriers associated with various intramolecular transformations. Potential energy surface (PES) mapping, typically performed using density functional theory (DFT) methods, reveals the key stationary points, including stable conformers and transition states.
The conformational flexibility of the molecule primarily arises from the rotation around several single bonds: the C-C bond connecting the ethanone (B97240) oxime moiety to the phenyl ring, the C-N bond of the amino group, and the C-O bond of the methoxy group. By systematically rotating these bonds and calculating the corresponding single-point energies, a detailed PES can be constructed.
Table 1: Calculated Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-O) (°) | Dihedral Angle (C-C-C-O) (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| I (Global Minimum) | 178.5 | 2.1 | 0.00 |
| II | -5.2 | 179.3 | 1.25 |
| III | 85.3 | 1.8 | 3.48 |
| IV | -92.1 | 178.9 | 3.52 |
Note: Energies are relative to the most stable conformer (I). Calculations are hypothetically based on DFT at the B3LYP/6-311++G(d,p) level of theory.
The global minimum energy conformer (I) is characterized by a near-planar arrangement of the phenyl ring and the ethanone oxime group, which allows for maximum electronic delocalization. The energy profiles for bond rotations reveal the transition states connecting these stable conformers. For instance, the rotation around the C-C bond connecting the phenyl ring and the ethanone oxime moiety typically shows a significant energy barrier, indicating that the planar conformations are considerably more stable.
Solvent Effects on Reaction Pathways and Kinetics
The influence of solvents on the conformational stability and reactivity of this compound is a critical aspect of its chemistry. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the solvent environment and evaluate its impact on the molecule's properties.
In polar solvents, the energy landscape of the molecule can be significantly altered. Solvation stabilizes conformers with larger dipole moments to a greater extent. For this compound, the presence of polar functional groups (amino, methoxy, and oxime) leads to a notable solvent effect.
Table 2: Calculated Relative Energies of Conformers in Different Solvents
| Conformer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Dichloromethane (ε=8.93) (kcal/mol) | Relative Energy in Water (ε=78.39) (kcal/mol) |
|---|---|---|---|
| I | 0.00 | 0.00 | 0.00 |
| II | 1.25 | 1.10 | 0.95 |
| III | 3.48 | 3.15 | 2.80 |
Note: Hypothetical data illustrating the trend of stabilization of more polar conformers in solvents with higher dielectric constants (ε).
Solvent effects also play a crucial role in the kinetics of reactions involving this compound. For instance, in reactions where the transition state is more polar than the reactants, polar solvents will lower the activation energy, thereby accelerating the reaction rate. Conversely, if the reactants are more polar than the transition state, the reaction will be slower in polar solvents. Theoretical calculations of reaction pathways in different solvent environments provide valuable predictions of these kinetic effects.
Prediction of Spectroscopic Parameters for Structural Validation
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be used to validate experimentally determined structures. For this compound, theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions provide a basis for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov These calculations are highly sensitive to the molecular geometry, and a good correlation between calculated and experimental chemical shifts provides strong evidence for the proposed structure.
Table 3: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| CH (oxime) | 7.85 | 7.82 | 150.2 | 149.8 |
| CH₂ (amino) | 3.98 | 3.95 | 45.6 | 45.3 |
| OCH₃ | 3.80 | 3.78 | 55.4 | 55.2 |
| C (phenyl, C-O) | - | - | 159.8 | 159.5 |
Note: This table presents hypothetical data. Experimental values are illustrative and based on typical ranges for similar functional groups.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nanobioletters.com These theoretical spectra are invaluable for assigning the absorption bands in experimental IR spectra to specific vibrational modes of the molecule. For this compound, characteristic vibrational modes include the O-H stretch of the oxime, the N-H stretches of the amino group, the C=N stretch of the oxime, and the C-O stretch of the methoxy group.
Table 4: Key Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch (oxime) | 3350 |
| N-H symmetric stretch | 3280 |
| N-H asymmetric stretch | 3390 |
| C=N stretch (oxime) | 1655 |
| C-O stretch (methoxy) | 1250 |
Note: Frequencies are typically scaled by a factor (e.g., 0.96) to account for anharmonicity and other theoretical approximations.
These computational approaches, when used in conjunction with experimental data, provide a comprehensive understanding of the structure, stability, and reactivity of this compound.
Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation of 2 Amino 1 3 Methoxy Phenyl Ethanone Oxime and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. For 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime, a suite of one-dimensional and multi-dimensional NMR experiments can provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, offering unequivocal evidence of its molecular structure.
In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring are expected to resonate in the region of δ 110-160 ppm. The carbon of the methoxy (B1213986) group would be found around δ 55 ppm. The imino carbon (C=N) of the oxime is a key indicator and would likely appear in the downfield region, typically around δ 150-160 ppm. The methylene (B1212753) carbon (CH₂) would have a signal in the range of δ 40-50 ppm.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To unambiguously assign these resonances and confirm the connectivity of the molecule, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for establishing the connectivity between the protons on the aromatic ring. Cross-peaks in the COSY spectrum would show which aromatic protons are adjacent to each other, allowing for the complete assignment of the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This would allow for the direct assignment of the carbons in the methoxy group, the methylene group, and the protonated carbons of the aromatic ring.
An illustrative table of expected HMBC correlations for the structural confirmation of this compound is presented below.
| Proton(s) | Expected HMBC Correlations to Carbon Atoms |
| Methylene (CH₂) | Imino (C=N), Aromatic C1, Aromatic C2, Aromatic C6 |
| Methoxy (OCH₃) | Aromatic C3 |
| Aromatic H2 | Aromatic C4, Aromatic C6, Imino (C=N) |
| Aromatic H4 | Aromatic C2, Aromatic C6, Aromatic C5 |
| Aromatic H5 | Aromatic C3, Aromatic C1 |
| Aromatic H6 | Aromatic C2, Aromatic C4, Methylene (CH₂) |
This table is predictive and based on the standard connectivity of the named compound.
Isotopic Labeling for Mechanistic Insights and Complex Structure Elucidation
In cases of complex structural isomers or for tracking reaction mechanisms, isotopic labeling can be a powerful tool in conjunction with NMR spectroscopy. By selectively replacing certain atoms with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), specific signals in the NMR spectrum can be enhanced or altered, providing invaluable information. For instance, synthesizing this compound with a ¹⁵N-labeled amino group would allow for the use of ¹H-¹⁵N HMBC experiments to definitively confirm correlations involving the amino group. While no specific studies on isotopic labeling of this particular compound were found, this technique remains a crucial option for advanced structural and mechanistic investigations in organic chemistry.
Advanced Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a sophisticated technique that allows for the detailed study of fragmentation pathways. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides a wealth of information about the connectivity of the molecule. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. Common fragmentation pathways for related oximes and amino compounds often involve cleavages alpha to the carbonyl group (in the precursor ketone) and rearrangements. miamioh.edu The fragmentation of protonated α-amino acids, for example, commonly results in the loss of water and carbon monoxide. nih.gov For the target molecule, characteristic losses could include the loss of ammonia (B1221849) (NH₃), water (H₂O), and cleavage of the C-C bond between the methylene group and the aromatic ring. Elucidating these fragmentation pathways provides strong confirmatory evidence for the proposed structure.
A table of potential fragment ions and their corresponding neutral losses for this compound in an MS/MS experiment is provided below.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragment |
| 181.0977 | 164.0711 | 17.0266 (NH₃) | [M+H-NH₃]⁺ |
| 181.0977 | 163.0868 | 18.0109 (H₂O) | [M+H-H₂O]⁺ |
| 181.0977 | 135.0810 | 46.0167 (CH₄N₂) | [C₈H₁₁O]⁺ |
| 181.0977 | 107.0497 | 74.0480 (C₂H₆N₂O) | [C₇H₇O]⁺ |
These values are theoretical and based on the exact mass of the compound.
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₉H₁₂N₂O₂, the theoretical exact mass of the neutral molecule is 180.0899. HRMS would be able to confirm this elemental composition, distinguishing it from other potential structures with the same nominal mass. For instance, a search result for the compound lists its molecular weight as 180.2038, which is consistent with its chemical formula. appchemical.com
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.
In the IR spectrum of this compound, several characteristic absorption bands would be expected. The O-H stretch of the oxime group would appear as a broad band in the region of 3100-3400 cm⁻¹. The N-H stretching vibrations of the primary amine would also be found in this region, typically as two sharp bands. The C-H stretching of the aromatic ring and the aliphatic methylene and methoxy groups would be observed between 2850 and 3100 cm⁻¹. A strong absorption corresponding to the C=N stretch of the oxime is expected around 1620-1680 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1300 cm⁻¹ region. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The C=N stretch would also be Raman active. By comparing the IR and Raman spectra, a more complete vibrational analysis can be performed, aiding in the structural confirmation of the molecule. For example, the synthesis of various acetophenone (B1666503) oximes has been confirmed using IR spectroscopy, noting the appearance of the hydroxyl and imino group absorptions at the expense of the precursor's carbonyl group. arpgweb.com
A summary of expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Oxime (O-H) | Stretching | 3100-3400 (broad) |
| Amine (N-H) | Stretching | 3100-3400 (two sharp bands) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Oxime (C=N) | Stretching | 1620-1680 |
| Aromatic C=C | Stretching | 1450-1600 |
| Methoxy (C-O) | Stretching | 1200-1300 |
Analysis of Characteristic Functional Group Stretching and Bending Modes
Key Functional Group Vibrations:
O-H Stretching: The hydroxyl group of the oxime functionality is anticipated to show a broad stretching vibration in the region of 3100-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding.
N-H Stretching: The amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ range. The presence of two bands in this region is a characteristic feature of a primary amine.
C=N Stretching: The carbon-nitrogen double bond of the oxime group is expected to produce a medium to weak absorption band in the range of 1620-1690 cm⁻¹.
N-O Stretching: The nitrogen-oxygen single bond of the oxime will likely show a stretching vibration in the 930-960 cm⁻¹ region.
C-O-C Stretching: The methoxy group (-OCH₃) on the phenyl ring will be characterized by its asymmetric and symmetric C-O-C stretching vibrations, typically appearing around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
Aromatic C-H and C=C Vibrations: The phenyl ring will give rise to multiple bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are expected in the 690-900 cm⁻¹ range, which can provide information about the substitution pattern of the ring.
Interactive Data Table: Expected IR and Raman Active Modes
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (oxime) | Stretching | 3100-3600 | Broad, Medium-Strong |
| N-H (amine) | Asymmetric Stretching | ~3400-3500 | Medium |
| N-H (amine) | Symmetric Stretching | ~3300-3400 | Medium |
| C-H (aromatic) | Stretching | 3000-3100 | Medium-Weak |
| C-H (aliphatic) | Stretching | 2850-3000 | Medium-Weak |
| C=N (oxime) | Stretching | 1620-1690 | Medium-Weak |
| C=C (aromatic) | Stretching | 1450-1600 | Medium-Strong |
| N-H (amine) | Bending (Scissoring) | 1590-1650 | Medium |
| C-O-C (ether) | Asymmetric Stretching | ~1250 | Strong |
| C-O-C (ether) | Symmetric Stretching | ~1040 | Strong |
| N-O (oxime) | Stretching | 930-960 | Medium |
| C-H (aromatic) | Out-of-plane Bending | 690-900 | Strong |
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state structure of "this compound" is expected to be significantly influenced by intermolecular hydrogen bonding. The presence of both hydrogen bond donors (the oxime -OH and the amine -NH₂) and acceptors (the oxime nitrogen, the oxime oxygen, and the amine nitrogen) facilitates the formation of extensive hydrogen-bonding networks.
In the crystal structure of a related compound, (E)-1-(4-aminophenyl)ethanone oxime, intermolecular O—H···N and N—H···O hydrogen bonds are observed, which link the molecules into a three-dimensional network. Similarly, in other amino-alcohols, the strength of O-H···N intramolecular hydrogen bonds has been computationally studied, revealing their significant contribution to conformational stability. nih.gov For "this compound," it is plausible that the oxime hydroxyl group of one molecule forms a hydrogen bond with the oxime nitrogen atom of a neighboring molecule, leading to the formation of centrosymmetric dimers. Furthermore, the amino group can participate in hydrogen bonding with the oxime oxygen or nitrogen atoms of adjacent molecules, creating a more complex and stable crystal lattice.
X-ray Crystallography Studies for Absolute Structure Determination
Single Crystal X-ray Diffraction Analysis of the Compound and its Salts
While a single crystal X-ray diffraction study for "this compound" is not available in the reviewed literature, analysis of a structurally similar compound, 1-(3-Methoxyphenyl)-2-phenylethanone oxime, provides valuable insights into the likely crystallographic parameters. researchgate.net
For "this compound," a similar formation of hydrogen-bonded dimers via the oxime groups is highly probable. The presence of the additional amino group would likely introduce further intermolecular hydrogen bonding, potentially leading to a different crystal packing arrangement and possibly a different crystal system and space group.
Interactive Data Table: Crystallographic Data for the Analogous Compound 1-(3-Methoxyphenyl)-2-phenylethanone oxime researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.7198 (9) |
| b (Å) | 12.139 (1) |
| c (Å) | 21.499 (2) |
| V (ų) | 2536.8 (4) |
| Z | 8 |
| Temperature (K) | 295 |
| Hydrogen Bonding | Intermolecular O—H···N forming R²₂(6) dimers |
Co-crystal and Solid-State Polymorphism Studies
There is currently no available research in the public domain detailing co-crystal or solid-state polymorphism studies specifically for "this compound." The ability of a compound to form polymorphs—different crystalline structures of the same chemical entity—is of significant interest in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. Given the hydrogen bonding capabilities of "this compound," it is a candidate for polymorphism, where different arrangements of molecules in the crystal lattice could be accessed under varying crystallization conditions.
Similarly, the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is also a possibility. The hydrogen bond donor and acceptor sites on the molecule could interact with other co-forming molecules to create novel solid-state structures with potentially modified properties. The study of a monoclinic polymorph of 2-amino-5-chlorobenzophenone (B30270) oxime highlights the existence of polymorphism in related structures. nih.gov
Future research into the crystallization behavior of "this compound" would be valuable to explore its potential for forming different solid-state forms and co-crystals.
Future Directions and Emerging Research Opportunities for 2 Amino 1 3 Methoxy Phenyl Ethanone Oxime Research
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Design
Exploration of Photo- and Electro-Chemical Transformations and Their Scope
The oxime functional group is known for its reactivity in photochemical and electrochemical reactions, opening avenues for novel transformations of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime. beilstein-journals.org Photocatalysis, for instance, can facilitate N–O bond fragmentation to generate versatile iminyl radicals, which can then participate in a variety of synthetic methodologies. beilstein-journals.org Future research could explore the use of visible-light photoredox catalysis to initiate transformations of the oxime moiety, potentially leading to the synthesis of N-containing heterocycles or other valuable functionalized molecules. The aza Paternò–Büchi reaction, a [2+2]-cycloaddition, represents another photochemical pathway that could be investigated for this compound to access complex polycyclic azetidine (B1206935) products. beilstein-journals.org
In the realm of electrochemistry, the reduction of oximes presents a promising route for the synthesis of amines. researchgate.net Research has demonstrated the highly efficient electrochemical conversion of α-keto acids to amino acids via an oxime intermediate on titanium dioxide (TiO2) catalysts. researchgate.net This suggests that the electrochemical reduction of the oxime group in this compound could be a viable and green method for producing the corresponding amine. The process is often proton-coupled, meaning that adjusting the pH can influence the redox potentials and facilitate the reduction. researchgate.net Investigating the electrochemical behavior of this specific compound on various electrode materials could optimize reaction conditions and yields, providing a sustainable alternative to traditional chemical reductants.
Development of Novel Catalyst Systems for Highly Selective Transformations of the Compound
The development of novel catalyst systems is crucial for achieving highly selective transformations of the multiple functional groups present in this compound. The presence of the amino, methoxy (B1213986), and oxime groups offers multiple sites for catalytic activity, but also presents a challenge in achieving chemoselectivity.
Future research could focus on designing catalysts for specific transformations. For instance, homogeneous palladium catalysts have been successfully used for the conversion of cyclohexenone oximes to primary anilines in a reaction inspired by the Semmler-Wolff aromatization. google.com Tailoring similar palladium or other transition metal catalysts could enable selective transformations of the oxime group while leaving the amino and methoxy functionalities intact. Furthermore, bioinspired oxidation catalysts could be explored for the selective oxidation of the amino group to a nitrile, a transformation that can be controlled by the choice of solvent, oxidant, and temperature. rsc.org
The field of asymmetric catalysis also presents significant opportunities. Chiral phase-transfer catalysts have been employed in Michael addition reactions involving enones, achieving high enantioselectivity. nih.gov Developing chiral catalysts capable of recognizing and selectively reacting with one of the prochiral centers in derivatives of this compound could lead to the synthesis of valuable enantioenriched compounds. Catalyst-free systems, which offer high atom economy and environmentally friendly conditions, are also a promising area of investigation for reactions such as amination.
Application in Microfluidic and Miniaturized Reaction Systems for Enhanced Synthesis
The synthesis of this compound can be significantly enhanced through the application of microfluidic and continuous-flow reaction systems. These technologies offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. rsc.orgnih.gov
The synthesis of related compounds, such as 3-aminoacetophenone, has been successfully demonstrated in a continuous two-step flow process using a tubular reactor. rsc.org This approach allows for the safe handling of potentially hazardous reagents and provides a uniform output of the product. Similarly, the continuous-flow synthesis of 3-amino-4-amidoximinofurazan, an energetic material precursor, has been shown to be inherently safer and more efficient than traditional batch processes, reducing the reaction time to one-third of that required for batch operations. nih.gov
Applying this technology to the synthesis of this compound could involve the continuous mixing of the corresponding ketone with hydroxylamine (B1172632) in a microreactor. This would allow for precise control over the oximation reaction, minimizing the formation of by-products. nih.govyccskarad.com Furthermore, multi-step syntheses, including the initial formation of the ketone and its subsequent oximation, could be concatenated into a continuous process, eliminating the need for intermediate purification steps. This automated approach not only accelerates the synthesis but also facilitates scale-up for potential industrial applications. rsc.org
Contribution to the Development of New Methodologies in Organic Synthesis
The versatile reactivity of the oxime functional group makes this compound a valuable scaffold for the development of new methodologies in organic synthesis. beilstein-journals.org Oximes are recognized as valuable synthetic building blocks due to their dual nucleophilic sites and their ability to undergo a wide range of transformations. beilstein-journals.org
Research into the reactivity of this specific compound could lead to the discovery of novel reaction pathways. For example, the facile fragmentation of the N–O bond in oximes to form iminyl radicals is a powerful tool for constructing N-containing heterocycles and other complex nitrogenous molecules. beilstein-journals.org Exploring the radical reactivity of this compound under various catalytic conditions (e.g., iron-catalyzed nitrosation) could expand the synthetic utility of this class of compounds. google.com
Furthermore, oximes are key intermediates in the synthesis of other important functional groups. For instance, they can be readily converted to amides via the Beckmann rearrangement or reduced to form primary amines. nih.gov The development of new, milder, and more selective conditions for these classic transformations using this compound as a model substrate could have broad implications for organic synthesis. The introduction of the oxime group into complex molecules, such as steroids, has been shown to enhance their biological activity, highlighting the importance of developing new methods for their synthesis. By serving as a testbed for new reactions and catalytic systems, research on this compound can contribute to the broader toolkit available to synthetic organic chemists.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime?
- Methodology : A common approach involves oxime formation via condensation of 1-(3-methoxyphenyl)ethanone with hydroxylamine under reflux in ethanol . For derivatives, Friedel-Crafts acylation can introduce substituents to the phenyl ring, followed by amination . Critical parameters include reaction temperature (e.g., 333–338 K for optimal yield) and solvent choice (ethanol for recrystallization) .
- Key Data : Yield optimization (e.g., 68.9% achieved via ethanol recrystallization) and purity validation via elemental analysis (C, H, N percentages within 0.2% of theoretical values) are reported .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Proton and carbon NMR resolve oxime tautomerism (E/Z isomers) and confirm methoxy group positioning. For example, intramolecular hydrogen bonds (O-H···O, N-OH···O) in oxime derivatives are detectable via downfield shifts .
- X-ray Crystallography : SHELX and OLEX2 are widely used for structural determination. SHELXL refines small-molecule structures with high-resolution data, while OLEX2 integrates solution, refinement, and visualization .
Q. How does the oxime functional group influence reactivity and stability?
- Methodology : The oxime group (-NOH) participates in tautomerism and hydrogen bonding, affecting solubility and stability. Acidic conditions may trigger E→Z isomerization, as observed in nitration reactions .
- Key Data : Stability tests under varying pH and temperature (e.g., decomposition above 456 K) guide storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
- Methodology :
- Variable-Temperature NMR : Identifies dynamic processes (e.g., tautomerism) by observing signal coalescence at elevated temperatures .
- Complementary Techniques : Pair X-ray diffraction (for solid-state conformation) with DFT calculations to reconcile discrepancies between experimental and theoretical spectra .
- Case Study : E→Z isomerization in nitrated oximes was confirmed via NOE correlations and hydrogen-bond analysis .
Q. What strategies optimize synthesis yield under varying reaction conditions?
- Methodology :
- Design of Experiments (DoE) : Vary solvent polarity (e.g., ethanol vs. DMF), temperature (298–338 K), and stoichiometry to identify optimal conditions .
- In-Situ Monitoring : Use HPLC or inline IR spectroscopy to track intermediate formation and adjust parameters dynamically.
- Key Data : Ethanol as a solvent improves crystallinity, while higher temperatures (333–338 K) accelerate condensation .
Q. How can computational models predict biological interactions of this compound?
- Methodology :
- QSAR Modeling : Use IC50 values (e.g., anti-malarial activity data for imidazolopiperazine analogs) to correlate structural features (e.g., methoxy positioning) with bioactivity .
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding affinity to target proteins (e.g., enzymes or receptors).
Q. What analytical approaches validate purity in complex mixtures?
- Methodology :
- HPLC-MS : Detects impurities (e.g., unreacted starting materials) using C18 columns and gradient elution.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and purity by monitoring mass loss up to decomposition temperatures .
- Key Data : Purity >98% is achievable via recrystallization, confirmed by sharp melting points (454–456 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
